Boraniumyl
Description
Boraniumyl is the substitutive name for the monoatomic cation with the formula $ \text{BH}_3^+ $, as defined by IUPAC nomenclature guidelines . Its additive name, trihydridoboron(1+), reflects its composition: a central boron atom bonded to three hydrogen atoms and carrying a +1 charge. This compound is a highly reactive species due to its electron-deficient nature, making it a potent Lewis acid. While its practical applications remain underexplored in the provided literature, its structural and electronic properties invite comparisons with other boron-containing compounds and cations.
Properties
Molecular Formula |
BH3+ |
|---|---|
Molecular Weight |
13.84 g/mol |
InChI |
InChI=1S/BH3/h1H3/q+1 |
InChI Key |
YXFJCDMOWXLUFT-UHFFFAOYSA-N |
Canonical SMILES |
[BH3+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Boranil Conjugates
Boranil conjugates, such as those synthesized in , feature difluoroboron ($ \text{BF}_2 $) groups coordinated to aromatic systems. Key differences from boraniumyl include:
- Substituents : Boranil derivatives have fluorine atoms (e.g., $ \text{BF}2 $) instead of hydrogen, reducing electrophilicity compared to $ \text{BH}3^+ $.
- Stability : The fluorine atoms in boranil conjugates stabilize the boron center through electron-withdrawing effects, as evidenced by distinct $ ^{19}\text{F} $ and $ ^{11}\text{B} $ NMR coupling patterns .
- Optical Properties : Boranil compounds exhibit strong UV-Vis absorption bands (e.g., 300–450 nm in chloroform), suggesting applications in fluorescence imaging, unlike this compound, which lacks documented spectral data .
Table 1: Structural Comparison of this compound and Boranil Conjugates
Other Boron Cations and Hydrides
- Tetrahydroborate ($ \text{BH}4^- $): A tetrahedral anion with a -1 charge, $ \text{BH}4^- $ is widely used in organic reduction reactions. Unlike $ \text{BH}_3^+ $, it acts as a hydride donor rather than a Lewis acid.
- Boron Trifluoride ($ \text{BF}3 $) : A neutral Lewis acid with three fluorine substituents. While $ \text{BF}3 $ is less electrophilic than $ \text{BH}_3^+ $, it forms stable adducts with Lewis bases (e.g., ethers and amines).
Table 2: Electronic Properties of Boron Compounds
| Compound | Formula | Charge | Electrophilicity | Key Applications |
|---|---|---|---|---|
| This compound | $ \text{BH}_3^+ $ | +1 | Extremely high | Theoretical/Limited practical |
| Boron Trifluoride | $ \text{BF}_3 $ | 0 | High | Catalyst in organic synthesis |
| Tetrahydroborate | $ \text{BH}_4^- $ | -1 | Low | Reducing agent |
Functional Comparison with Group 13 Cations
Tetrafluorostibanium ($ \text{SbF}_4^+ $)
This antimony-based cation shares a substitutive naming convention with this compound but differs in:
Aluminum and Gallium Analogues
- Aluminum cations (e.g., $ \text{Al}^{3+} $) are stronger Lewis acids but require solvation for stabilization.
- GaH$_3^+$ : Similarly understudied, though gallium compounds are generally less reactive than boron due to poorer p-orbital overlap.
Table 3: Group 13 Cation Comparison
| Property | This compound ($ \text{BH}_3^+ $) | $ \text{Al}^{3+} $ (Hydrated) | $ \text{Ga}^{3+} $ (Hydrated) |
|---|---|---|---|
| Electrophilicity | Extreme | High | Moderate |
| Stability | Requires stabilization | Stable in aqueous solution | Stable in aqueous solution |
| Documented Uses | None reported | Water treatment, catalysis | Semiconductors, optics |
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